N-(2-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(2-Chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazole core substituted with a 4-methyl group, a 1H-pyrrol-1-yl moiety at the 2-position, and a 2-chlorobenzyl carboxamide group at the 5-position. Its molecular formula is C₁₆H₁₃ClN₄OS, with a molecular weight of 352.82 g/mol. This compound is structurally related to kinase inhibitors and other bioactive thiazoles but lacks direct pharmacological data in the provided evidence .
Properties
Molecular Formula |
C16H14ClN3OS |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-11-14(22-16(19-11)20-8-4-5-9-20)15(21)18-10-12-6-2-3-7-13(12)17/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
JGGBMTXXGRUISM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-chlorobenzylamine with 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid under appropriate conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound has shown promise in various biological assays, indicating potential applications in treating infections and cancer.
Antimicrobial Activity
Research has demonstrated that N-(2-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibits significant antimicrobial properties against a range of pathogens.
Mechanism of Action :
- The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
Efficacy :
- Studies have reported effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative to conventional antibiotics.
| Pathogen Type | MIC (µg/mL) |
|---|---|
| Gram-positive | < 20 |
| Gram-negative | < 25 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties.
Cell Lines Tested :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7), liver (HepG2), and skin (A431) cancers.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | < 12 |
| HepG2 | < 15 |
| A431 | < 10 |
Mechanism of Action :
- The compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
Case Study 1: Anticancer Effects on A431 Cells
A study focused on the effects of this compound on A431 skin cancer cells. The results indicated that the compound effectively induced apoptosis, leading to a reduction in cell viability.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Modifications in the pyrrolidine ring were found to enhance activity significantly, with one derivative achieving an MIC as low as 10 µg/mL.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dasatinib (BMS-354825)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide.
- Key Differences: Replaces the 1H-pyrrol-1-yl group with a pyrimidinylamino substituent. Contains a 2-chloro-6-methylphenyl group instead of 2-chlorobenzyl. Features a hydroxyethyl-piperazine side chain for improved solubility and kinase binding .
- Activity : Potent pan-Src kinase inhibitor (IC₅₀ = 0.5–5 nM) and FDA-approved for chronic myeloid leukemia .
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7)
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3e)
- Structure: Pyrazole-carboxamide derivatives with aryl and cyano substituents.
- Key Differences: Pyrazole core instead of thiazole.
- Synthesis : EDCI/HOBt-mediated coupling in DMF, yielding 62–71% isolated products .
- Properties : Higher melting points (123–183°C) compared to the target compound, suggesting greater crystallinity .
Substituent-Driven Comparisons
Key Optimization Challenges :
- The 1H-pyrrol-1-yl group may reduce metabolic stability compared to pyrimidine in Dasatinib.
- The 2-chlorobenzyl group could improve target selectivity over non-halogenated analogs .
Biological Activity
N-(2-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Molecular Formula
- Molecular Formula : C_{15}H_{16}ClN_{3}OS
- Molecular Weight : 319.82 g/mol
Structural Representation
The compound contains a thiazole ring, a pyrrole moiety, and a chlorobenzyl group, contributing to its biological activity.
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have shown promise against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. The IC50 values for effective compounds were reported as low as 0.35 μM, indicating strong antiviral potential .
Cytotoxicity
Research indicates that thiazole-containing compounds exhibit notable cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of related compounds demonstrated that those with chlorophenyl substitutions showed the highest activity against HeLa and MCF-7 cells. The compound K5 with a 4-chlorophenyl substituent exhibited the most significant potency .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in viral replication.
- Induction of Apoptosis : Cytotoxic effects often correlate with the induction of apoptosis in cancer cells, mediated through various signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antiviral | HCV | 0.35 μM | |
| Cytotoxicity | HeLa | 15 μM | |
| Cytotoxicity | MCF-7 | 20 μM |
Table 2: Comparison with Related Compounds
| Compound Name | IC50/EC50 Value | Activity Type |
|---|---|---|
| N-(2-chlorobenzyl)-4-methyl... | 0.35 μM | Antiviral |
| Compound K5 (4-chlorophenyl derivative) | 15 μM | Cytotoxicity |
| Thiazolidinone Derivative | 32.2 μM | Antiviral |
Case Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of thiazole derivatives revealed that modifications at the C-2 position significantly enhanced activity against HCV. The specific compound derived from this compound was noted for its ability to suppress viral replication effectively.
Case Study 2: Cancer Cell Line Response
In vitro studies conducted on various cancer cell lines demonstrated that N-(2-chlorobenzyl)-4-methyl... exhibited preferential cytotoxicity towards HeLa cells over MCF-7 cells, suggesting a selective mechanism that could be exploited for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
